![molecular formula C13H16BF3O3 B2991983 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol CAS No. 779331-13-4](/img/structure/B2991983.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol, also known as TMDT, is a boron-containing compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. The compound has unique properties that make it a valuable tool for scientists to study complex biochemical and physiological processes.
Scientific Research Applications
Metal-Free Photocatalytic Aerobic Oxidation
This compound has been used in the direct synthesis of triphenylamine-based ordered mesoporous polymers for metal-free photocatalytic aerobic oxidation . These polymers have tunable periodic structures, ordered and uniform mesopores, and excellent stability, making them a promising platform for heterogeneous photocatalysis of organic transformations .
Visible-Light Driven Cross Coupling
The compound has been used as a catalyst for visible-light driven cross coupling of glycine derivatives with indoles . This process uses oxygen in air as a green oxidant .
Synthesis of 2-Substituted Benzothiazoles
It has also been used in the synthesis of 2-substituted benzothiazoles . The catalyst can be easily recovered with good retention of photocatalytic activity and reused at least five times, demonstrating its good recyclability .
Radical Cyclization/Dehydrogenation Cascade of Alkenes
The compound has been used in a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes . This has been developed for the synthesis of 3,5-disubstituted isoxazoles in a one-pot system .
Synthesis of Isoxazoles
It has been used in a one-pot multicomponent strategy for synthesizing isoxazoles . This protocol features excellent functional group tolerance and operational simplicity, and is easily scaled up .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSFAXKLICWRSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol |
Synthesis routes and methods
Procedure details
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